molecular formula C13H17NO2 B104647 Benzyl Piperidine-4-carboxylate CAS No. 103824-89-1

Benzyl Piperidine-4-carboxylate

Cat. No. B104647
M. Wt: 219.28 g/mol
InChI Key: BLBHAAHASZMYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Benzyl Piperidine-4-carboxylate derivatives involves multiple steps, including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . The Mannich procedure is another method used to synthesize alkyl N-benzyl-4-piperidone-3-carboxylate derivatives from pyridine aldehyde, benzylamine, and the monoester of acetonedicarboxylate . Additionally, the synthesis of pharmacologically interesting 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate has been reported, which includes reduction and p-fluorobenzoylation steps .

Molecular Structure Analysis

The molecular structure of Benzyl Piperidine-4-carboxylate derivatives has been extensively studied using various spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) has been employed to determine optimized geometrical parameters and complete vibrational assignments of frequencies . The crystal structure of specific derivatives has also been determined, providing insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactions involving Benzyl Piperidine-4-carboxylate derivatives are diverse. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine leads to the formation of 4H-pyrano[3,2-c]pyridines . The reactivity of the compound is further explored through the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which are tested for inhibitory activity toward 5alpha-reductase isozymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl Piperidine-4-carboxylate derivatives are characterized by their potent inhibitory activities against enzymes such as acetylcholinesterase (AChE) and 5alpha-reductase. These properties are influenced by the introduction of various substituents on the nitrogen atom of the piperidine ring and the benzyl group . The derivatives exhibit selectivity towards AChE over butyrylcholinesterase (BuChE) and show potential as therapeutic agents for conditions like dementia and thrombosis .

Scientific Research Applications

Inhibitory Activity in Steroid-5alpha-Reductase

Benzyl Piperidine-4-carboxylate and its derivatives show significant potential in inhibiting steroid-5alpha-reductase, an enzyme linked with hormonal conditions. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been explored for their inhibitory activity toward 5alpha-reductase isozymes 1 and 2 in human and rat models, displaying a broad range of inhibitory potencies. This suggests its possible therapeutic applications in diseases related to steroid metabolism (Picard et al., 2000).

Mycobacterium tuberculosis GyrB Inhibition

Derivatives of Benzyl Piperidine-4-carboxylate, such as thiazole-aminopiperidine hybrid analogues, have been designed and synthesized for inhibiting Mycobacterium tuberculosis GyrB ATPase. These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential in developing new antituberculosis drugs (Jeankumar et al., 2013).

Synthesis of Piperidine Derivatives from Serine

Benzyl Piperidine-4-carboxylate has been used as an intermediate in synthesizing various piperidine derivatives from serine. These derivatives have potential applications in producing a range of substituted piperidine subunits, useful in various chemical and pharmaceutical contexts (Acharya & Clive, 2010).

Microbial Reduction Studies

In microbial reduction studies, Benzyl Piperidine-4-carboxylate derivatives have shown high diastereo- and enantioselectivities. Microorganisms like Candida parapsilosis and Pichia methanolica have been used to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, highlighting its potential in stereo-specific organic syntheses (Guo et al., 2006).

Anti-Acetylcholinesterase Activity

Benzyl Piperidine-4-carboxylate derivatives also exhibit anti-acetylcholinesterase activity, which is significant in treating neurodegenerative disorders like Alzheimer's disease. The synthesis of 1-benzyl-4-[2-phthalimidoethyl]piperidine and related derivatives has been explored for their potent anti-acetylcholinesterase activity (Sugimoto et al., 1992).

Safety And Hazards

“Benzyl Piperidine-4-carboxylate” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

benzyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBHAAHASZMYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465092
Record name 4-Piperidinecarboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl Piperidine-4-carboxylate

CAS RN

103824-89-1
Record name 4-Piperidinecarboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (5.42 g, 46 mmol) was added to a cold (0-4° C.) stirred solution piperidine-4-carboxylic acid (5 g, 38.7 mmol) in benzyl alcohol (150 mL) and stirring was continued overnight. Benzyl alcohol was removed by stirring with hexane, ether and decanting the solvent, dried to afford 8.26 g (97.25% yield) of piperidine-4-carboxylic acid benzyl ester. LCMS Purity: 94.8%.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl Piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl Piperidine-4-carboxylate
Reactant of Route 3
Benzyl Piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl Piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl Piperidine-4-carboxylate
Reactant of Route 6
Benzyl Piperidine-4-carboxylate

Citations

For This Compound
31
Citations
T Kotake, S Rajesh, Y Hayashi, Y Mukai, M Ueda… - Tetrahedron letters, 2004 - Elsevier
… BocPnsOH 10 2 was coupled to benzyl piperidine-4-carboxylate·HCl by the EDC–HOBt method 11 to give 3. Removal of the N-Boc group of 3 and subsequent reaction with 1,1 ′ -…
Number of citations: 41 www.sciencedirect.com
T Kotake, Y Hayashi, S Rajesh, Y Mukai, Y Takiguchi… - Tetrahedron, 2005 - Elsevier
… Namely, Boc-Apns-OH 6 was coupled to benzyl piperidine-4-carboxylate 7 20 by the EDC–HOBt (EDC: 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, HOBt: 1-hydroxybenzotriazole) …
Number of citations: 48 www.sciencedirect.com
D Knez, M Hrast, A Pišlar, S Žakelj, J Kos, S Gobec - Bioorganic …, 2022 - Elsevier
The therapeutic indications for monoamine oxidases A and B (MAO-A and MAO-B) inhibitors that have emerged from biological studies on animal and cellular models of neurological …
Number of citations: 2 www.sciencedirect.com
K Yoshida, K Nakayama, Y Yokomizo… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, derivatized at the 2-position with aromatic substituents, were synthesized by the Suzuki cross-coupling method and evaluated …
Number of citations: 77 www.sciencedirect.com
T Liu, J Jin, Y Chen, Q Xi, J Hu, W Jia, X Chen, Y Li… - Bioorganic …, 2019 - Elsevier
Agonism of S1P 1 receptor has been proven to be responsible for peripheral blood lymphopenia and elicts the identification of various S1P 1 modulators. In this paper we described a …
Number of citations: 3 www.sciencedirect.com
SJ Park, SK Yeon, Y Kim, HJ Kim, S Kim… - Journal of Medicinal …, 2022 - ACS Publications
The sphingosine-1-phosphate-1 (S1P 1 ) receptor agonists have great potential for the treatment of multiple sclerosis (MS) because they can inhibit lymphocyte egress through receptor …
Number of citations: 8 pubs.acs.org
A Ochen, R Whitten, HE Aylott, K Ruffell… - …, 2018 - ACS Publications
An improved process to an aldehyde en route to an LSD1 inhibitor was developed using an aerobic oxidation with a CuI and TEMPO (2,2,6,6-tetramethylpiperdine 1-oxyl) catalyst …
Number of citations: 23 pubs.acs.org
D Chen, CK Soh, WH Goh, Z Wang, H Wang - Bioorganic Chemistry, 2020 - Elsevier
A series of 6-phenylpurine based hydroxamates have been designed, synthesized and evaluated. Compound 3b and its analogs are potent histone deacetylase (HDAC) but weak PI3K/…
Number of citations: 11 www.sciencedirect.com
X Zheng, X Li, L Tian, B Wu, J Yu, C Wang… - European Journal of …, 2022 - Elsevier
A series of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives were designed and synthesized as FAK inhibitors to evaluate their biological activity against pancreatic …
Number of citations: 1 www.sciencedirect.com
XE Feng, DP Kong, SR Ban, R Ge, QS Li - Medicinal Chemistry Research, 2019 - Springer
In the present study, we introduced the nitrogenated heterocycles and fluorine atoms into the 2,5′-dibromo-4,5,2′-trihydroxyl diphenylmethanone (LM49), a bromophenol analog …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.